molecular formula C₃₈H₄₇Br₂N₉O₅.HCl B1663506 Olcegepant hydrochloride CAS No. 586368-06-1

Olcegepant hydrochloride

Cat. No. B1663506
M. Wt: 906.1 g/mol
InChI Key: GJAWDDNZNYEKMO-XWIRJDCTSA-N
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Description

Olcegepant hydrochloride, also known as BIBN-4096, is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor . It is a new class of drugs in development for the treatment of acute migraine attacks . Olcegepant is undergoing phase II trials in Europe and the US .


Molecular Structure Analysis

The molecular formula of Olcegepant hydrochloride is C38H47Br2N9O5 . It has an average mass of 869.645 Da and a monoisotopic mass of 867.206665 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Olcegepant hydrochloride include its molecular formula (C38H47Br2N9O5), molecular weight (869.65), and its status as a potent and selective non-peptide antagonist of the CGRP1 receptor .

Scientific Research Applications

Neurogenic and Non-Neurogenic Responses

Olcegepant hydrochloride has been studied for its effects on neurogenic and non-neurogenic responses in the context of systemic vascular tone modulation. Avilés-Rosas et al. (2017) investigated its impact on calcitonin gene-related peptide (CGRP) receptor antagonism in pithed rats, focusing on CGRPergic vasodepressor and noradrenergic vasopressor responses, highlighting its potential in understanding systemic (cardio)vascular side effects (Avilés‐Rosas et al., 2017).

Synthesis and Chemical Structure

The chemical synthesis of olcegepant hydrochloride, specifically the piperidinyl dihydroquinazolinone (PDQ) fragment, has been a topic of interest. Habay et al. (2018) described an efficient synthesis process, highlighting the role of PDQ in the activity of CGRP antagonists and noting improvements over existing methods (Habay et al., 2018).

Comparative Effectiveness in Migraine Treatment

A network meta-analysis by Xu and Sun (2019) compared olcegepant with other CGRP receptor antagonists in acute migraine treatment. This study found olcegepant to be effective, suggesting it could be particularly beneficial for patients unable to take triptans (Xu & Sun, 2019).

Differential Effects on Neuropathic Pain

Michot et al. (2012) demonstrated that olcegepant's CGRP receptor blockade reduced mechanical allodynia induced by infraorbital nerve ligation but not by sciatic nerve ligation in rats. This suggests a potential interest in using CGRP receptor blockade for alleviating trigeminal neuropathic pain (Michot et al., 2012).

Site of Action in Migraine

Tfelt-Hansen and Olesen (2011) discussed the possibility of CGRP antagonists like olcegepant acting behind the blood-brain barrier, i.e., in the central nervous system. They compared doses needed for CGRP blocking effect in vitro and in vivo, concluding that the high doses needed for anti-migraine effects do not necessarily imply a central action (Tfelt-Hansen & Olesen, 2011).

Binding Interactions and Molecular Dynamics

Leung, Liao, and Wu (2021) used molecular docking and molecular dynamics simulation to analyze the binding interactions of olcegepant at the CGRP receptor. This study provided insights into the pharmacophore of the gepant class and noted differences in interaction profiles (Leung, Liao, & Wu, 2021).

Safety And Hazards

Olcegepant hydrochloride is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes .

properties

IUPAC Name

N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47Br2N9O5.ClH/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27;/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53);1H/t32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAWDDNZNYEKMO-XWIRJDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48Br2ClN9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

906.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olcegepant hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Zhao, L Liu, Z Chen, N Ding, J Wen, J Liu, N Ge… - Pain, 2022 - journals.lww.com
… To note, the bladder pain behaviors and inflammation changes induced by CIM0216 were alleviated when the CGRP receptor antagonist olcegepant hydrochloride (BIBN, 100 μM) or …
Number of citations: 5 journals.lww.com
T Benbow, F Teja, A Sheikhi, FG Exposto… - Scientific Reports, 2022 - nature.com
… (sodium salt;), the selective NMDA receptor antagonist DL-2-amino-5-phosphonopentanoic acid (sodium salt; APV), the selective CGRP receptor antagonist olcegepant hydrochloride, …
Number of citations: 6 www.nature.com
TV Benbow - 2022 - open.library.ubc.ca
Consumption of Monosodium Glutamate (MSG) in healthy people provokes headache, nausea and craniofacial tenderness that mimics that of an acute migraine attack in migraineurs. I …
Number of citations: 2 open.library.ubc.ca

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